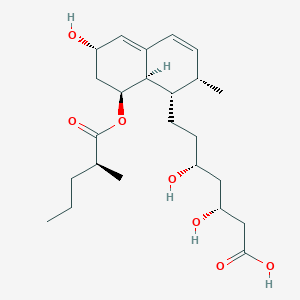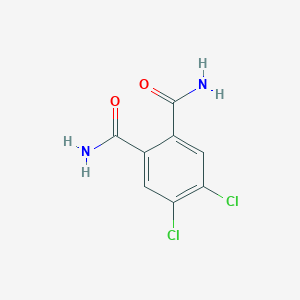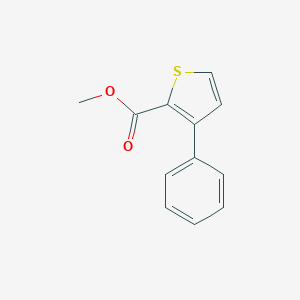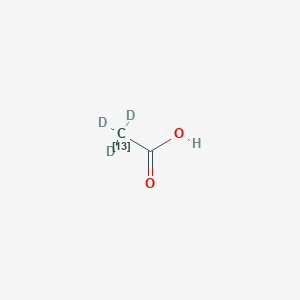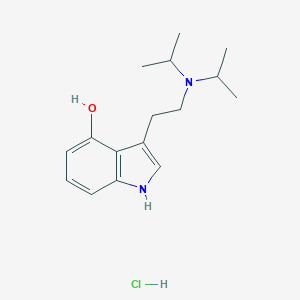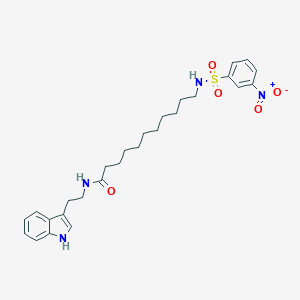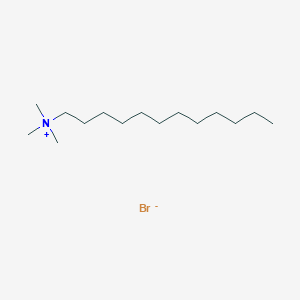![molecular formula C29H26N2O7 B133521 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde CAS No. 154185-82-7](/img/structure/B133521.png)
3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde is a synthetic organic compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO) that are involved in the inflammatory response. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) that play a crucial role in the development of various diseases.
Effets Biochimiques Et Physiologiques
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in various cell lines and animal models. The compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell lines and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde in lab experiments include its potent antioxidant, anti-inflammatory, and anticancer properties. The compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Orientations Futures
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has shown significant potential as a therapeutic agent for various diseases. Future research should focus on the development of novel derivatives of this compound that exhibit improved pharmacological properties such as increased solubility, reduced toxicity, and enhanced bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde involves the reaction of 3,4-dimethoxybenzaldehyde and 2-(3,4-dimethoxyphenyl)-4-oxochromene-6-carbaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product.
Applications De Recherche Scientifique
The compound 3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The compound has also shown potential as a therapeutic agent for the treatment of various diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
154185-82-7 |
|---|---|
Nom du produit |
3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
Formule moléculaire |
C29H26N2O7 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C29H26N2O7/c1-34-25-9-6-18(12-28(25)36-3)22-14-21(30-31(22)16-32)17-5-8-24-20(11-17)23(33)15-27(38-24)19-7-10-26(35-2)29(13-19)37-4/h5-13,15-16,22H,14H2,1-4H3 |
Clé InChI |
JSHRBVHKJFJSMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=NN2C=O)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC)OC |
Synonymes |
1H-Pyrazole-1-carboxaldehyde, 4,5-dihydro-5-(3,4-dimethoxyphenyl)-3-(2 -(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
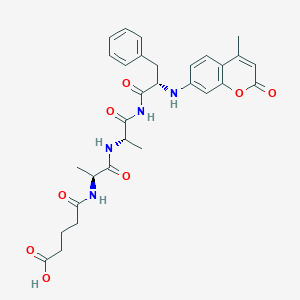
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
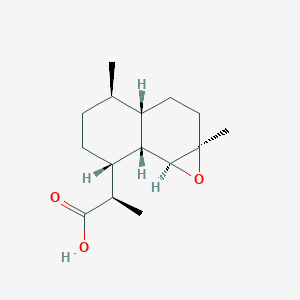
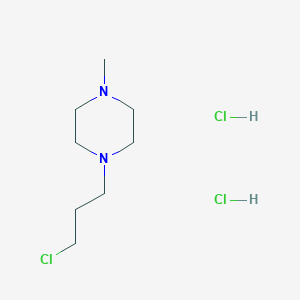
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)
